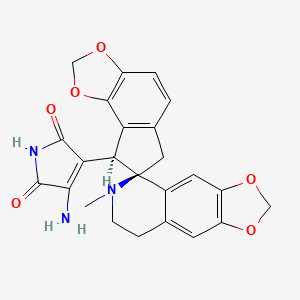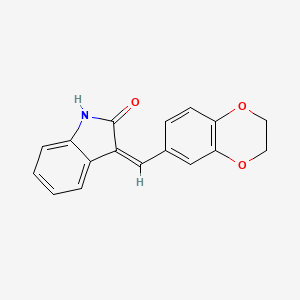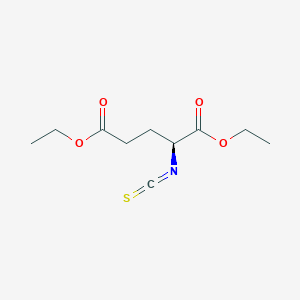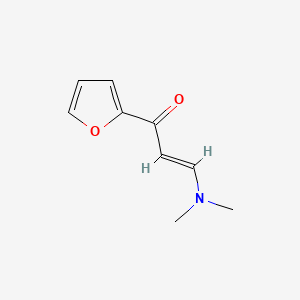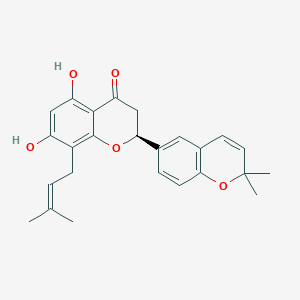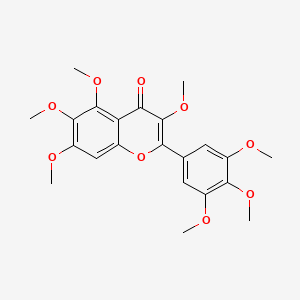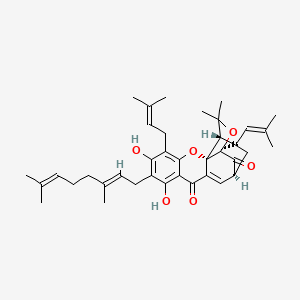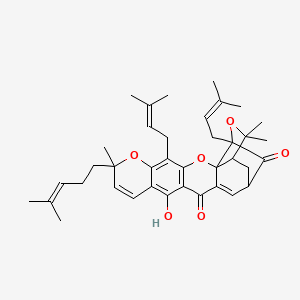
(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chalcone derivatives, such as the ones closely related to (2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, involves the reaction of appropriate acetophenone derivatives with aldehydes. In the case of the compound synthesized in paper , 4-methoxy-2-hydroxyacetophenone was reacted with 4-ethylbenzaldehyde to produce 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. This process typically involves a Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol condensation between an aldehyde and a ketone, resulting in a carbon-carbon double bond conjugated with a carbonyl group.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, UV-visible, and NMR, as well as high-resolution mass spectrometry (HRMS). X-ray diffraction studies provide detailed insights into the crystal structure. For instance, the compound in paper crystallizes in the orthorhombic crystal system and has specific unit cell parameters. The molecular geometry and vibrational frequencies are calculated using density functional theory (DFT) with a B3LYP method and a 6-311++ G (d, p) basis set, which shows good agreement with experimental data.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be studied through various parameters such as the HOMO-LUMO energy gap. Theoretical calculations, such as those performed using the TD-DFT approach, can predict the UV-visible spectrum and are compared with experimental results to validate the findings. The HOMO-LUMO gap provides insight into the chemical stability and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical properties, such as crystal system, space group, and unit cell parameters, are determined through X-ray diffraction techniques. The chemical properties, including vibrational frequencies and molecular geometry, are studied using both experimental and theoretical methods. The antimicrobial activity of the synthesized compounds is evaluated against selected pathogens, indicating their potential biological applications. For example, the compound in paper shows moderate antimicrobial activity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2E)-3-(2-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been a subject of interest in the synthesis and characterization of new chemical compounds. For instance, it was used in the synthesis of hydroxy pyrazolines, which were then characterized by various spectroscopic methods (Parveen, Iqbal, & Azam, 2008). Similarly, its derivatives, such as 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one, have been synthesized and their crystal structures analyzed (Quoc et al., 2019).
Nonlinear Optical Studies
The compound has been involved in studies related to nonlinear optical properties. For example, research has been conducted on chalcone derivatives like (2E)-1-(Anthracen-9-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, exploring their nonlinear optical properties through experimental and theoretical methods (Mathew, Salian, Joe, & Narayana, 2019).
Mechanochemical Synthesis
The compound is also used in mechanochemical synthesis. For instance, its derivatives have been synthesized using the base catalyzed Claisen-Schmidt condensation reaction, demonstrating the potential of this method in producing chemical compounds (Praveena, Sarojini, & Kumar, 2019).
Crystal Structure Analysis
Crystal structure analysis is another area of application. Studies have been conducted on related compounds like 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which was synthesized from 3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Kumara et al., 2017).
Synthesis of Polysubstituted Pyrroles
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives involves the use of compounds like 2-((4-methoxyphenyl)amino)-1-(thiophen-2-yl)ethan-1-one. This showcases the compound's role in advancing green chemistry and sustainable methods (Kumar, Rāmānand, & Tadigoppula, 2017).
Antimicrobial Activity
Research into antimicrobial properties is also a significant area. Derivatives like (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones, synthesized from related compounds, have been evaluated for antibacterial and antifungal activities, demonstrating the potential biomedical applications (Ashok et al., 2017).
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-13-6-3-2-5-11(13)8-9-12(15)14-7-4-10-17-14/h2-10H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMITMXJSQXKJS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201110 | |
| Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180298-05-9 | |
| Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180298-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 3-(2-methoxyphenyl)-1-(2-thienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001201110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





